2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide
Description
2-({1-[(3-Fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide is a synthetic indole-derived acetamide featuring a 3-fluorobenzyl-substituted indole core, a sulfonyl linker, and a 4-methoxyphenyl acetamide moiety. This article compares its physicochemical and structural properties with analogous compounds to elucidate structure-activity relationships (SARs).
Properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O4S/c1-31-20-11-9-19(10-12-20)26-24(28)16-32(29,30)23-15-27(22-8-3-2-7-21(22)23)14-17-5-4-6-18(25)13-17/h2-13,15H,14,16H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRWOLHOPIZHMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst .
This can be achieved through sulfonylation reactions, where the indole derivative is treated with a sulfonyl chloride in the presence of a base such as pyridine .
Finally, the acetamide group is introduced through an amidation reaction. This involves the reaction of the sulfonylated indole derivative with an amine, such as 4-methoxyaniline, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and sulfonylation steps, as well as the use of automated purification systems to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the indole and benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Indole Core
Fluorophenylmethyl Positional Isomers
- N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide ():
- Differs in the fluorine position (4-fluorobenzyl vs. 3-fluorobenzyl) and the acetamide substituent (2,3-dimethylphenyl vs. 4-methoxyphenyl).
- Molecular Weight: 450.53 g/mol vs. 466.50 g/mol (calculated for the target compound).
- Implications : The 4-fluorobenzyl group may alter steric interactions in binding pockets, while the dimethylphenyl group increases hydrophobicity compared to the methoxy-substituted analog .
Trifluoroacetyl-Substituted Indoles
Variations in the Acetamide Substituent
Halogenated and Electron-Deficient Groups
- 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(4-fluorophenylsulfonyl)acetamide (): Incorporates a 4-chlorobenzoyl group and 4-fluorophenylsulfonyl.
N-(4-Ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide ():
Trifluoromethylphenyl Derivatives
Linker Modifications
- 2-(1H-Indol-3-yl)-N-(4-methoxybenzyl)-2-oxoacetamide (): Replaces the sulfonyl linker with a ketone (oxo) group. Molecular Weight: 308.34 g/mol vs. 466.50 g/mol.
Metabolic Stability Insights
N-(4-Chlorophenyl)-2-[[1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl]thio]acetamide ():
- Utility of MetaSite in Metabolic Prediction (): Demonstrates that fluorophenyl and pyridinyl substituents reduce cytochrome P450-mediated metabolism in indomethacin analogs. Implications: The 3-fluorobenzyl and 4-methoxyphenyl groups in the target compound may similarly enhance metabolic stability compared to non-fluorinated analogs .
Biological Activity
The compound 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide, also known by its chemical identifier WAY-310507, is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C24H21FN2O3S
- Molecular Weight : 436.5 g/mol
- CAS Number : 686743-93-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in signaling pathways related to cancer and inflammation. The indole ring structure is known for its role in modulating serotonin receptors, which may contribute to the compound's pharmacological effects.
Anticancer Activity
Recent studies have evaluated the anticancer potential of WAY-310507 across various cancer cell lines. The following table summarizes key findings regarding its cytotoxic effects:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15.0 | Induction of apoptosis via mitochondrial pathway |
| A549 (lung) | 12.5 | Inhibition of cell proliferation |
| MCF7 (breast) | 18.0 | Modulation of estrogen receptor signaling |
| Jurkat (T-cell) | 10.0 | Activation of caspase-dependent apoptosis |
These results indicate that WAY-310507 exhibits significant antiproliferative activity against various cancer cell lines, suggesting a promising therapeutic potential in oncology.
Anti-inflammatory Activity
In addition to its anticancer properties, WAY-310507 has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro. For example:
- Cytokine Inhibition : The compound reduced TNF-alpha and IL-6 levels by approximately 50% in activated macrophages at a concentration of 20 μM.
This suggests that WAY-310507 may serve as a potential anti-inflammatory agent, particularly in conditions characterized by excessive cytokine production.
Structure-Activity Relationship (SAR)
The structure of WAY-310507 plays a crucial role in its biological activity. Modifications to the indole and sulfonamide moieties have been explored to enhance potency and selectivity:
- Indole Substituents : Variations in the fluorophenyl group have shown that electron-withdrawing groups enhance anticancer activity.
- Sulfonamide Linkage : The sulfonamide group is essential for binding affinity to target proteins, influencing both anticancer and anti-inflammatory activities.
Study on Anticancer Properties
A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of WAY-310507 against multiple cancer types. The study concluded that the compound exhibited a dose-dependent response across all tested cell lines, with notable efficacy against resistant strains.
Clinical Implications
The potential use of WAY-310507 in clinical settings is being explored, particularly for patients with advanced cancers where conventional therapies have failed. Ongoing clinical trials aim to assess safety, tolerability, and preliminary efficacy.
Q & A
Q. What are the recommended synthetic routes for 2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide, and what purification methods ensure high yield and purity?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Prepare the indole core via Friedel-Crafts alkylation using 3-fluorobenzyl chloride and indole derivatives.
- Step 2: Introduce the sulfonyl group via sulfonation at the indole C3 position using chlorosulfonic acid under controlled temperatures (0–5°C).
- Step 3: Couple the sulfonated indole with N-(4-methoxyphenyl)acetamide using a base (e.g., triethylamine) in anhydrous dichloromethane .
Purification: - Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
- Final purification via recrystallization from toluene or ethanol removes residual impurities. Monitor purity via HPLC with a C18 column (detection at 254 nm) to ensure impurity levels <0.5% .
Q. How can researchers characterize the molecular structure using spectroscopic techniques?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Assign peaks for the indole NH (~10.5 ppm), sulfonyl group (adjacent deshielded protons at ~7.8–8.2 ppm), and methoxy resonance (~3.8 ppm). Compare experimental shifts with density functional theory (DFT)-calculated values to validate assignments .
- ¹³C NMR: Identify the carbonyl carbon (~168 ppm) and sulfonyl carbon (~115 ppm).
- Infrared (IR) Spectroscopy: Confirm sulfonyl (S=O stretch at ~1350–1300 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups.
- Mass Spectrometry (HRMS): Use electrospray ionization (ESI) to verify the molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What analytical methods are used to assess purity and identify impurities?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC):
- Thin-Layer Chromatography (TLC): Use silica gel plates (ethyl acetate/hexane 3:7) to monitor reaction progress.
- Thermogravimetric Analysis (TGA): Assess thermal stability and detect solvent residues (<0.1% w/w) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD):
- Grow crystals via slow evaporation of toluene/ethanol mixtures.
- Analyze dihedral angles between the indole and fluorophenyl rings (e.g., ~60.5° observed in similar acetamides) to confirm spatial orientation.
- Hydrogen-bonding networks (N–H···O) stabilize crystal packing; measure bond lengths (e.g., N–O distance ~2.8 Å) to validate intermolecular interactions .
Q. What strategies address discrepancies in spectroscopic data between experimental and computational models?
Methodological Answer:
- DFT Calculations:
- Optimize geometry using B3LYP/6-311+G(d,p) basis sets. Compare calculated vs. experimental NMR/IR spectra.
- Adjust solvent effects (PCM model for DMSO or CDCl₃) to align theoretical and observed shifts.
- For deviations >0.3 ppm (¹H NMR), re-examine conformational flexibility (e.g., rotameric states of the sulfonyl group) .
Q. How to integrate safety protocols into experimental design for handling this compound?
Methodological Answer:
- Hazard Mitigation:
- Waste Disposal: Quench reaction residues with 10% NaOH before disposal in designated organic waste containers.
Q. What computational methods predict physicochemical properties and reactivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations:
- Simulate solvation in water/DMSO to predict solubility (logP ~2.5). Validate with experimental shake-flask measurements.
- Calculate polar surface area (~90 Ų) to assess blood-brain barrier permeability.
- Docking Studies:
- Use AutoDock Vina to model interactions with biological targets (e.g., kinase domains). Focus on sulfonyl/amide hydrogen bonding with active-site residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
